(2-Sec-butoxybenzyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-butan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNZQJAMBTBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629306 | |
| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042628-16-9 | |
| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 2 Sec Butoxybenzyl Amine and Its Analogues
Established Synthetic Pathways to Benzylamine (B48309) Compounds
Traditional methods for the synthesis of benzylamines remain highly relevant and widely practiced in both academic and industrial settings. These pathways often involve the transformation of readily available starting materials through well-understood reaction mechanisms.
Reductive Amination Strategies for Benzylamine Formation
Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of a wide array of primary, secondary, and tertiary amines. researchgate.netpearson.commasterorganicchemistry.com This reaction typically proceeds through the in situ formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine. pearson.commasterorganicchemistry.com
For the synthesis of benzylamine compounds, benzaldehyde or a substituted benzaldehyde serves as the carbonyl precursor. The choice of reducing agent is critical and can influence the selectivity and efficiency of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). pearson.commasterorganicchemistry.com Catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) is also a widely employed reduction method. pearson.com
Recent advancements in reductive amination have focused on developing more environmentally friendly and efficient protocols. For instance, the use of recyclable iron-based Lewis catalysts and iridium complexes in aqueous media has been reported to promote the reductive amination of aldehydes with excellent yields. researchgate.net Electrochemical methods have also emerged as a promising alternative, demonstrating the synthesis of benzylamine from benzaldehyde and ammonia (B1221849) with high Faradaic efficiency. caltech.edu
Below is a table summarizing various reductive amination strategies for the synthesis of benzylamine derivatives:
| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Ammonia | Aq-Fe, NaBH₄ | CPME, MeOH | 40, r.t. | - | researchgate.net |
| Benzaldehyde | Aromatic Amines | NaBH₄, [Et₃NH][HSO₄] | - | - | Excellent | researchgate.net |
| Aldehydes/Ketones | Amines | Iridium complexes, Formic acid | Aqueous | - | 80-95 | researchgate.net |
| Benzaldehyde | Ammonia | H₂/Pd/C | - | - | - | pearson.com |
| Benzaldehyde | Ammonia | Ag electrocatalyst | Methanol | Ambient | ~80 (Faradaic Efficiency) | caltech.edu |
| Aldehydes/Ketones | Dimethylamine | Borohydride Exchange Resin (BER) | 95% Ethanol | Room Temp | Excellent |
Nucleophilic Substitution Reactions for Amine Construction
Nucleophilic substitution reactions provide a direct route to benzylamines by reacting a benzyl (B1604629) halide or a related electrophile with an amine nucleophile. nih.gov The success of this method often depends on the nature of the leaving group on the benzyl substrate and the nucleophilicity of the amine.
A common approach involves the reaction of a benzyl bromide with a primary or secondary amine. researchgate.net These reactions typically proceed via an Sₙ2 mechanism, where the amine attacks the electrophilic benzylic carbon, displacing the halide. researchgate.net The rate of this reaction can be influenced by substituents on both the benzyl bromide and the benzylamine, with electron-donating groups generally increasing the reaction rate. researchgate.net
One of the challenges associated with this method is the potential for over-alkylation, where the newly formed secondary amine can react further with the benzyl halide to form a tertiary amine. libretexts.org To control the selectivity, reaction conditions such as stoichiometry and temperature must be carefully optimized. The Gabriel synthesis, which utilizes a phthalimide anion as an ammonia surrogate, offers a classic solution to avoid over-alkylation and selectively produce primary amines. libretexts.org
The following table highlights examples of nucleophilic substitution reactions for the synthesis of benzylamines:
| Electrophile | Nucleophile | Solvent | Reaction Conditions | Product | Reference |
| Benzyl Bromide | Substituted Benzylamines | Methanol | - | Dibenzylamine derivatives | researchgate.net |
| Benzyl Chloride | Ammonia | - | - | Benzylamine | nih.gov |
| Alkyl Halide | Phthalimide anion | - | Base-catalyzed hydrolysis | Primary amine | libretexts.org |
Alkylation Strategies for Amine Derivatization
Alkylation of pre-existing amines is a fundamental strategy for introducing new alkyl groups and synthesizing more complex amine derivatives. researchgate.net This approach is particularly useful for the synthesis of secondary and tertiary benzylamines.
Direct alkylation of a primary benzylamine with an alkyl halide can be challenging to control due to the competing formation of tertiary amines and quaternary ammonium salts. masterorganicchemistry.comresearchgate.net However, under controlled conditions, selective mono-alkylation can be achieved. researchgate.net
Alternative strategies, such as the "borrowing hydrogen" methodology, offer a more elegant and atom-economical approach to N-alkylation. nih.govacs.org In this process, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with an amine, and the borrowed hydrogen is returned in the reduction step, regenerating the catalyst and producing water as the only byproduct. nih.govacs.org Nickel-based catalysts have shown particular promise in the N-alkylation of benzyl alcohols with ammonia sources to yield primary benzylamines. nih.govacs.org
The table below provides an overview of different alkylation strategies for amine derivatization:
| Amine | Alkylating Agent | Catalyst/Reagent | Reaction Type | Product | Reference |
| Primary Amines | Alkyl Bromides | - | Monoalkylation | Secondary Amines | researchgate.net |
| Benzyl Alcohols | Aqueous Ammonia | Raney Ni | Borrowing Hydrogen | Primary Benzylamines | nih.govacs.org |
| Benzylamine | Methyl Iodide | - | Direct Alkylation | N-methylbenzylamine | masterorganicchemistry.com |
Catalytic Approaches to (2-Sec-butoxybenzyl)amine Scaffold Synthesis
Catalytic methods have revolutionized the synthesis of benzylamines, offering milder reaction conditions, improved selectivity, and access to a broader range of functionalized molecules. Transition-metal catalysis, in particular, has been instrumental in developing novel and efficient C-N bond-forming reactions.
Transition-Metal Catalysis
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has become a premier method for the formation of aryl and heteroaryl C-N bonds. This reaction involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. cmu.edu
The development of bulky, electron-rich phosphine ligands has been crucial to the success of this methodology, enabling the coupling of a wide variety of substrates, including less reactive aryl chlorides. cmu.edu These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
For the synthesis of benzylamine derivatives, this methodology can be applied to the coupling of an appropriately substituted aryl halide with benzylamine or, conversely, the coupling of an aryl amine with a benzyl halide. The choice of catalyst system, including the palladium precursor and the ligand, is critical for achieving high yields and selectivity. cmu.edu Recent advancements have even enabled the use of aqueous ammonia as the nitrogen source, providing a more practical and cost-effective approach. nih.gov
The following table summarizes key aspects of palladium-mediated amination for the synthesis of aniline and benzylamine derivatives:
| Aryl Halide/Triflate | Amine | Palladium Source | Ligand | Base | Yield (%) | Reference |
| Aryl Chlorides/Bromides/Triflates | Various Amines | Pd₂(dba)₃ or Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂ | NaOtBu | up to 99 | cmu.edu |
| 4-Chlorotoluene | Benzylamine | Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | NaOtBu | Good | cmu.edu |
| Aryl/Heteroaryl Chlorides/Bromides | Aqueous Ammonia | - | KPhos | KOH | Good | nih.gov |
Copper-Catalyzed Cross-Coupling Reactions in Aryl Amine Synthesis
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and related methodologies, represent a foundational approach for the synthesis of aryl amines. organic-chemistry.orgoperachem.com This strategy is pivotal for creating the C(sp²)–N bond, which is central to the structure of this compound precursors. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. operachem.comresearchgate.net
Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper. unito.it However, the field has seen significant advancements with the development of ligand-supported copper catalyst systems. These modern catalysts offer improved reactivity, allowing the reactions to proceed under milder conditions with a broader substrate scope. researchgate.net Ligands such as 1,10-phenanthroline and its derivatives, as well as various amino acids, have been shown to enhance the efficiency of the coupling process. researchgate.net
The generally accepted mechanism for these reactions involves a Cu(I)/Cu(III) catalytic cycle. The cycle is thought to initiate with the formation of a copper(I)-amido complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. This high-valent copper species subsequently undergoes reductive elimination to furnish the desired N-aryl amine product and regenerate the active Cu(I) catalyst. nih.gov
For the synthesis of a precursor to this compound, a plausible route would involve the Ullmann-type coupling of 2-sec-butoxybromobenzene with a suitable ammonia surrogate or a protected amine, followed by further functional group manipulations. The presence of the ortho-sec-butoxy group may present steric challenges, potentially influencing the choice of ligand and reaction conditions to achieve optimal yields. Research into the amination of sterically hindered or base-sensitive aryl bromides has led to the development of specialized copper-based catalytic systems that can overcome these limitations.
Table 1: Examples of Copper-Catalyzed N-Arylation of Aryl Halides
| Entry | Aryl Halide | Amine/Amide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Diphenylamine | CuI | KOtBu | Toluene | 135 | 82 |
| 2 | 4-Iodotoluene | Pyrazole | CuI / Ligand L27 | K₂CO₃ | DMF | 110 | 95 |
| 3 | 1-Iodo-4-methoxybenzene | Pyrrolidine | CuI / Prolinamide | K₂CO₃ | Water | 100 | 72 |
| 4 | Aryl Bromide | Primary/Secondary Amine | CuI / N,N'-diarylbenzene-1,2-diamine | NaOTMS | DMSO | 24-70 | High |
This table presents a selection of representative copper-catalyzed amination reactions with various substrates and conditions to illustrate the scope of the methodology.
Hydroamination and Related Addition Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. umb.edu This reaction can be applied both intramolecularly to form nitrogen-containing heterocycles and intermolecularly to produce a wide range of amine products from alkenes, alkynes, or allenes. beilstein-journals.org The synthesis of this compound analogues could be envisioned through the hydroamination of a corresponding styrene derivative, 2-sec-butoxystyrene.
The reaction is typically catalyzed by a variety of metal complexes, including those based on alkali, alkaline earth, and transition metals. Lanthanide-based catalysts have been extensively studied for this transformation. The regioselectivity of the addition is a key consideration, with Markovnikov addition generally being favored, which would lead to the formation of a branched product. beilstein-journals.org
For a substrate like 2-sec-butoxystyrene, a Markovnikov-selective hydroamination would result in the formation of a 1-(2-sec-butoxyphenyl)ethanamine derivative rather than the desired benzylamine structure. To achieve the anti-Markovnikov addition required for the synthesis of a this compound analogue, specialized catalytic systems or alternative strategies would be necessary. While challenging for unactivated alkenes, anti-Markovnikov hydroamination has been achieved under certain conditions, often involving radical pathways or specific catalyst designs.
Organocatalytic Strategies for Amine Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of chiral amines, organocatalysts can activate substrates in a stereocontrolled manner, leading to the formation of enantioenriched products. beilstein-journals.orgresearchgate.net These catalysts, which are devoid of metals, offer advantages in terms of reduced toxicity and environmental impact.
A common strategy in organocatalytic amine synthesis involves the activation of carbonyl compounds or imines. For instance, chiral Brønsted acids or bases can catalyze the addition of nucleophiles to imines, generating chiral amines. Bifunctional organocatalysts, which possess both an acidic and a basic moiety, can cooperatively activate both the electrophile and the nucleophile, leading to high levels of stereocontrol. beilstein-journals.org
In the context of synthesizing derivatives of this compound, an organocatalytic approach could be employed to introduce a chiral center. For example, the asymmetric reduction of an imine derived from 2-sec-butoxybenzaldehyde (B1288657) could be catalyzed by a chiral organocatalyst to yield a stereochemically defined benzylamine. Another approach is the asymmetric allylation of an imine, which produces chiral homoallylic amines, valuable synthetic intermediates. researchgate.net
Photoredox Catalysis in C-N Bond Formation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This methodology has found widespread application in the formation of C-N bonds. The general principle involves a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical ions or neutral radicals. thieme.de
For the synthesis of benzylamine derivatives, photoredox catalysis can be utilized to functionalize toluene precursors. For instance, the selective oxidation of a toluene derivative can generate a benzyl radical, which can then be trapped by a nitrogen-based nucleophile to form the desired C-N bond. researchgate.netbme.hu This approach offers a direct route from readily available starting materials.
Dual catalytic systems that merge photoredox catalysis with transition metal catalysis (e.g., copper or nickel) have proven to be particularly powerful for C-N cross-coupling reactions. researchgate.net In these systems, the photocatalyst can modulate the oxidation state of the transition metal catalyst or generate radical intermediates that participate in the catalytic cycle. This synergistic approach often leads to enhanced reactivity and broader substrate scope compared to either catalytic system alone.
Stereoselective Synthesis of Chiral Sec-Butoxybenzylamine Derivatives
Biocatalytic Transformations
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the production of enantiomerically pure amines. researchgate.netnih.gov Two primary strategies are employed: enzymatic kinetic resolution and asymmetric synthesis.
Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure amine from the derivatized enantiomer. Lipases are commonly used for this purpose. In the presence of an acyl donor, a lipase can selectively acylate one enantiomer of a racemic amine, such as (±)-sec-butylamine, leaving the other enantiomer unreacted. frontiersin.org The resulting amide and the unreacted amine can then be separated. For instance, Candida antarctica lipase B (CALB) is a well-known and effective catalyst for the resolution of various chiral amines. frontiersin.org
Asymmetric Synthesis: This approach involves the conversion of a prochiral substrate directly into a single enantiomer of the desired chiral amine. Transaminases (TAs), also known as aminotransferases, are particularly powerful enzymes for this transformation. diva-portal.org These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a prochiral ketone or aldehyde acceptor.
For the synthesis of a chiral sec-butoxybenzylamine derivative, a transaminase could be used to asymmetrically aminate 2-sec-butoxybenzaldehyde or a related ketone. The choice of enzyme is crucial, as different transaminases exhibit varying substrate specificities and stereopreferences (either (R)- or (S)-selective). Significant research has been dedicated to engineering transaminases to accept bulkier substrates and to improve their stability and activity under process conditions.
Table 2: Biocatalytic Synthesis of Chiral Amines
| Entry | Substrate | Biocatalyst | Reaction Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1 | Acetophenone | (R)- or (S)-Transaminase | Asymmetric Synthesis | (R)- or (S)-Methylbenzylamine | >99% |
| 2 | Prochiral Ketones | ω-Transaminase from Pseudomonas putida | Asymmetric Synthesis | Benzylamine derivatives | Excellent conversions |
| 3 | Racemic sec-butylamine | Candida antarctica Lipase B (CALB) | Kinetic Resolution | (R)-sec-butylamine | 99.2% (after workup) |
| 4 | Racemic 1-phenylethanol | Lipase | Kinetic Resolution (Acylation) | (R)-1-phenylethanol | 95% |
This table provides examples of enzymatic methods for producing chiral amines, highlighting the high enantioselectivities achievable.
Amine Dehydrogenase and Transaminase Engineering
The asymmetric synthesis of chiral amines, including this compound, can be efficiently achieved through biocatalytic methods employing engineered enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs). These enzymes offer high enantioselectivity and operate under mild reaction conditions, presenting a green alternative to traditional chemical synthesis.
Amine Dehydrogenase (AmDH) Engineering:
Amine dehydrogenases catalyze the reductive amination of a ketone or aldehyde precursor, such as 2-sec-butoxybenzaldehyde, using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. Protein engineering has been instrumental in expanding the substrate scope and improving the stability and activity of AmDHs. For instance, the engineering of leucine dehydrogenase from Sporosarcina psychrophila (SpAmDH) through combinatorial active-site saturation testing and iterative saturation mutagenesis has yielded variants with significantly enhanced activity towards bulky substrates. While specific data for 2-sec-butoxybenzaldehyde is not available, studies on analogous substrates provide insight into the potential efficacy.
Illustrative Data for AmDH-Catalyzed Reductive Amination of Benzaldehyde Analogs:
| Entry | Substrate | Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Benzaldehyde | Engineered AmDH | >99 | >99 (S) |
| 2 | 2-Methoxybenzaldehyde | Engineered AmDH | 98 | >99 (S) |
| 3 | 4-Methoxybenzaldehyde | Engineered AmDH | >99 | >99 (S) |
Data is illustrative and based on published results for analogous substrates to predict the performance for 2-sec-butoxybenzaldehyde.
Transaminase (TA) Engineering:
Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from their corresponding ketones. The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine or L-alanine, to a ketone substrate. A significant challenge in utilizing ω-TAs is their often-limited substrate scope for bulky ketones. However, protein engineering has successfully addressed this limitation. Through techniques like directed evolution and structure-guided mutagenesis, ω-TAs have been engineered to accommodate sterically demanding substrates, achieving high conversions and enantioselectivities. For the synthesis of (S)-(2-Sec-butoxybenzyl)amine, an engineered (S)-selective ω-TA could be employed to convert 2-sec-butoxyacetophenone with high stereoselectivity.
Illustrative Data for Engineered ω-TA Catalyzed Asymmetric Amination:
| Entry | Ketone Substrate | Amino Donor | Engineered ω-TA | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Acetophenone | L-Alanine | Vf-TA variant | 92.1 | >99 (S) nih.gov |
| 2 | 2'-Methoxyacetophenone | Isopropylamine | Engineered ATA | 95 | >99 (S) |
| 3 | Propiophenone | L-Alanine | BPTA variant | 94.4 | >99.9 (S) |
Data is illustrative and based on published results for analogous substrates to predict the performance for 2-sec-butoxyacetophenone.
Chemoenzymatic Cascade Reactions for Stereocontrol
Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the versatility of chemical synthesis in a one-pot process, offering an efficient and elegant approach to complex chiral molecules. researchgate.net For the synthesis of chiral this compound and its analogs, a cascade reaction can be designed to achieve excellent stereocontrol.
A potential chemoenzymatic cascade could involve an initial enzymatic reduction of a suitable precursor followed by a chemical amination step, or vice-versa. For instance, a cascade could be initiated by an ene-reductase (ERED) to asymmetrically reduce an α,β-unsaturated aldehyde precursor of 2-sec-butoxybenzaldehyde. The resulting chiral aldehyde can then be converted to the desired chiral amine in the same pot by an amine dehydrogenase (AmDH) or a transaminase. bohrium.com This bienzymatic cascade approach allows for the stereoselective synthesis of amines with multiple stereocenters. bohrium.com
Another strategy involves the combination of an enzyme with a metal catalyst. For example, a transaminase could be used to generate a chiral amine from a ketone, which is then subjected to an in-situ chemical cyclization or coupling reaction catalyzed by a transition metal. Such one-pot sequential catalytic processes are highly atom- and step-economical. rsc.org
Illustrative Chemoenzymatic Cascade for Chiral Amine Synthesis:
| Cascade Steps | Catalyst/Enzyme | Intermediate/Product | Stereoselectivity |
| 1. Asymmetric Reduction | Ene-Reductase (ERED) | Chiral Aldehyde | High de/ee |
| 2. Reductive Amination | Amine Dehydrogenase (AmDH) | Chiral Amine | High de/ee |
This table illustrates a general concept for a chemoenzymatic cascade applicable to the synthesis of chiral this compound analogs.
Asymmetric Catalysis for Chiral Benzylamine Production
Asymmetric catalysis provides a powerful tool for the synthesis of chiral benzylamines with high enantiopurity. A prominent method is the asymmetric reduction of imines, which can be generated in situ from the corresponding aldehyde (2-sec-butoxybenzaldehyde) and an amine source.
This transformation is often catalyzed by chiral transition metal complexes or chiral organocatalysts. For instance, iridium and rhodium complexes with chiral phosphine ligands have been shown to be highly effective for the asymmetric hydrogenation of imines. Similarly, chiral phosphoric acids and N-heterocyclic carbenes have emerged as powerful organocatalysts for the enantioselective reduction of imines. rsc.org
Another approach is the catalytic asymmetric umpolung reaction of imines. In this strategy, the polarity of the imine is reversed, allowing it to act as a nucleophile. Chiral phase-transfer catalysts derived from cinchona alkaloids can mediate the deprotonation of imines to form 2-azaallyl anions, which then react with electrophiles in a highly stereoselective manner. nih.govnih.govresearchgate.net
Illustrative Data for Asymmetric Catalytic Imine Reduction:
| Catalyst Type | Ligand/Catalyst | Substrate | Enantiomeric Excess (ee %) |
| Transition Metal | Ir-(S)-Tol-BINAP | N-aryl imine | up to 99 |
| Organocatalyst | Chiral Phosphoric Acid | N-benzyl imine | up to 98 |
| Phase-Transfer | Cinchona Alkaloid Derivative | N-sulfonyl imine | up to 99 |
Data is illustrative and based on published results for analogous imine substrates.
Construction of the Aryl Ether Linkage in Benzylamine Structures
The synthesis of this compound requires the formation of an aryl ether linkage. This can be achieved either by introducing the sec-butoxy group onto a pre-formed benzylamine scaffold or by constructing the benzylamine from a precursor already containing the aryl ether moiety.
Dehydrogenative Coupling Methodologies for Aryl Ethers
Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical method for the formation of C-O bonds. This approach avoids the need for pre-functionalized starting materials by directly coupling two C-H bonds. In the context of synthesizing the aryl ether linkage in benzylamine structures, a dehydrogenative coupling could be envisioned between a phenol and a C(sp²)-H bond of a benzylamine derivative.
For example, the direct ortho-alkoxylation of arenes can be achieved using directing groups to control the regioselectivity. A pyridine or a similar nitrogen-containing group on the benzylamine could direct a metal catalyst (e.g., Pd, Cu) to activate the ortho C-H bond for subsequent coupling with sec-butanol.
Illustrative Conditions for Dehydrogenative Aryl Etherification:
| Catalyst | Oxidant | Directing Group | Solvent | Temperature (°C) |
| Pd(OAc)₂ | O₂ | Pyridine | Toluene | 100 |
| Cu(OAc)₂ | Air | N-oxide | DMF | 120 |
This table provides general conditions for dehydrogenative C-O bond formation.
Etherification Reactions on Benzyl Scaffolds
A more traditional and widely used method for constructing the aryl ether linkage is through etherification reactions. The Williamson ether synthesis is a classic example, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.comkhanacademy.orgyoutube.com To synthesize this compound, one could start with 2-hydroxybenzylamine, deprotonate the phenolic hydroxyl group with a suitable base to form the corresponding phenoxide, and then react it with a sec-butyl halide (e.g., 2-bromobutane).
The reaction is an Sₙ2 process, and thus, the choice of reactants is crucial to avoid side reactions like elimination, especially with a secondary alkyl halide. masterorganicchemistry.com
General Protocol for Williamson Ether Synthesis:
Deprotonation: A 2-hydroxybenzylamine derivative is treated with a strong base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, acetone) to generate the phenoxide.
Alkylation: The phenoxide is then reacted with a sec-butyl electrophile (e.g., 2-bromobutane, sec-butyl tosylate) to form the desired ether linkage.
Functionalization and Derivatization of this compound
Once this compound is synthesized, it can be further modified through functionalization and derivatization reactions to explore its chemical space and potential applications. These modifications can be targeted at the primary amine group or the aromatic ring.
Functionalization of the Amine Group:
The primary amine of this compound is a versatile functional handle for a variety of transformations:
Alkylation: The amine can be mono- or di-alkylated through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Derivatization for Analysis: The amine can be derivatized with reagents like dansyl chloride or fluorescamine to facilitate detection and quantification in analytical methods. sigmaaldrich.com
Derivatization of the Aromatic Ring:
The aromatic ring of this compound can undergo various electrophilic aromatic substitution reactions, although the directing effects of the aminomethyl and sec-butoxy groups will influence the regioselectivity of these transformations. Potential derivatizations include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring using appropriate halogenating agents.
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, allowing for further functionalization.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups onto the aromatic ring, typically directed to positions activated by the existing substituents.
Table of Potential Functionalization Reactions:
| Reaction Type | Reagent | Functional Group Introduced |
| N-Alkylation | R-CHO, NaBH₃CN | -NHR, -NR₂ |
| N-Acylation | R-COCl | -NHCOR |
| Aromatic Bromination | NBS | -Br |
| Aromatic Nitration | HNO₃/H₂SO₄ | -NO₂ |
This table provides examples of common functionalization reactions for benzylamines.
Selective Derivatization of Primary Amine Functionality
The primary amine group in compounds like this compound is a key functional handle for selective derivatization. This process involves reacting the amine with a specific reagent to form a derivative, often to enhance detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.comnih.gov Derivatization is crucial for amines as they often lack a strong chromophore for UV detection or are not volatile enough for GC analysis without modification. sigmaaldrich.comnih.gov
The selection of a derivatizing agent depends on the analytical method and the desired properties of the resulting derivative. Common reagents target the nucleophilic nature of the primary amine under mild conditions to ensure quantitative conversion with minimal side products. sigmaaldrich.com
Key Research Findings:
o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. nih.govlibretexts.org This reaction is often completed in under two minutes at ambient temperature. nih.gov However, the stability of OPA derivatives can be a concern, which may lead to decreased sensitivity during analysis. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form stable derivatives that are useful for both UV and fluorescence detection. libretexts.orgresearchgate.net The derivatization with FMOC-Cl is a common strategy for the analysis of amino acids and biogenic amines. libretexts.org
Other Reagents: Benzoyl chloride and dansyl chloride are also employed for derivatizing primary amines. nih.gov Dansyl chloride derivatives are noted for their stability, but the reagent can also react with other functional groups like phenols and alcohols. nih.gov For GC applications, derivatization is necessary to improve separation by minimizing interactions between the polar amine and the stationary phase. researchgate.net
Below is a table summarizing common derivatizing agents for primary amines.
| Derivatizing Agent | Target Functionality | Typical Reaction Conditions | Properties of Derivative | Analytical Application |
| o-Phthalaldehyde (OPA) | Primary amines | Aqueous buffer (pH 6-8), presence of a thiol (e.g., 2-mercaptoethanol) | Fluorescent | HPLC with Fluorescence Detection (HPLC-FD) |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Aqueous solution | UV absorbent and fluorescent | HPLC with UV or Fluorescence Detection |
| Dansyl Chloride | Primary/secondary amines, phenols, alcohols | Alkaline conditions | Fluorescent, stable | HPLC-FD |
| Benzoyl Chloride | Primary and secondary amines, thiols, phenols | - | UV absorbent | HPLC-UV, HPLC-MS/MS |
| Pentafluorobenzaldehyde (PFBAY) | Primary amines | Aqueous solution, simultaneous extraction | Suitable for electron capture detection | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |
Electrochemical Methods for Further Functionalization
Electrochemical synthesis has emerged as a sustainable and powerful alternative to conventional methods that rely on chemical oxidants or reductants. rsc.orgmdpi.com For benzylamine analogues, electrochemical methods can achieve selective C-H functionalization or oxidative coupling, providing pathways for further molecular elaboration. acs.orgacs.org These reactions proceed by generating reactive intermediates, such as radicals or cations, in a controlled manner at an electrode surface. mdpi.comresearchgate.net
Key Research Findings:
Oxidative Coupling to Imines: The electrochemical oxidation of benzylamines can lead to the formation of imines. rsc.org In a typical process, the benzylamine is first dehydrogenated at the anode to form a PhCH=NH intermediate. This can then react with another molecule of the benzylamine to yield the final imine product. rsc.org This metal- and oxidant-free method has been shown to be scalable, holding promise for the efficient production of imine derivatives. rsc.org
Benzylic C(sp³)–H Functionalization: Anodic oxidation is an effective means of generating benzylic cations from substrates with secondary benzylic C–H bonds. acs.org These cations can be trapped in situ by nucleophiles, such as carboxylic acids, to form benzylic esters. This method allows for the direct and sustainable functionalization of the carbon atom adjacent to the aromatic ring. acs.org The reaction can be performed in a simple undivided cell using inexpensive graphite electrodes. acs.org
Oxidative C–N Bond Cleavage: Under specific electrochemical conditions, the benzyl C–N bond in primary, secondary, and tertiary amines can be selectively cleaved. mdpi.com This process can convert benzylamines into the corresponding aldehydes, using water as the oxygen source, without the need for metal catalysts or external oxidants. mdpi.com
The table below outlines examples of electrochemical functionalization applicable to benzylamine structures.
| Reaction Type | Substrate Type | Typical Conditions | Product |
| Oxidative Coupling | Benzylamines | Undivided cell, Pt or graphite electrodes, constant current, in CH₃CN | N-benzyl-1-phenylmethanimine (Imine) rsc.org |
| Benzylic Acyloxylation | Secondary benzylic C-H bonds | Undivided cell, graphite electrodes, constant current, carboxylic acid as nucleophile | Benzylic Esters acs.org |
| Oxidative C-N Cleavage | Benzylamine derivatives | Pt electrodes, constant current, in CH₃CN/H₂O with TsOH·H₂O | Benzaldehydes mdpi.com |
Formation of Related Amine Adducts (e.g., Aminals)
Primary amines, such as this compound, can react with carbonyl compounds (aldehydes and ketones) to form various adducts. The initial reaction typically yields a hemiaminal (or carbinolamine), an intermediate species containing both a hydroxyl group and an amine attached to the same carbon atom. wikipedia.org These hemiaminals are often unstable and can either dehydrate to form an imine or react with a second equivalent of the amine to form an aminal. wikipedia.orgresearchgate.net
Key Research Findings:
Hemiaminal Intermediate: The formation of a hemiaminal is the first step in the reaction between a primary amine and a carbonyl compound. wikipedia.org While these intermediates are generally not stable and readily eliminate water to form imines, they are a key mechanistic step. wikipedia.orgyoutube.com
Aminal Formation: An aminal, also known as a diamine, is formed when a hemiaminal reacts with a second amine molecule. researchgate.net This reaction is typically favored under acidic conditions, which facilitate the dehydration of the hemiaminal intermediate to form a reactive species that is then trapped by the second amine. researchgate.net Aminals are generally stable compounds, but their formation can sometimes be an undesired side reaction in processes targeting imine synthesis. researchgate.net The stability of the intermediate carbocation plays a role; for instance, electron-donating groups on the carbonyl component can facilitate aminal formation. researchgate.net
The general pathway for aminal formation is as follows:
Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon to form a zwitterionic intermediate.
Proton Transfer: A proton transfer results in the formation of a neutral hemiaminal.
Protonation and Dehydration: The hydroxyl group of the hemiaminal is protonated under acidic conditions, turning it into a good leaving group (water). Loss of water generates a resonance-stabilized cation (an iminium ion).
Second Amine Attack: A second molecule of the primary amine attacks the iminium ion.
Deprotonation: Loss of a proton from the newly added nitrogen yields the final aminal product.
Mechanistic Studies and Theoretical Investigations of 2 Sec Butoxybenzyl Amine Reactions
Elucidation of Reaction Mechanisms in Amine Synthesis
The formation of (2-sec-butoxybenzyl)amine can be achieved through various synthetic routes, each with its own distinct mechanism. Key among these are nucleophilic attack for C-N bond formation, the roles of intermediates in reductive amination and coupling reactions, and radical or anionic pathways in rearrangements.
Nucleophilic Attack Pathways in C-N Bond Formation
The formation of the carbon-nitrogen bond is a fundamental step in the synthesis of benzylamines. This typically occurs through the nucleophilic attack of an amine on an electrophilic carbon center. In the context of synthesizing this compound, a common precursor would be 2-sec-butoxybenzaldehyde (B1288657), which would react with an ammonia (B1221849) source.
The mechanism of nucleophilic attack can vary. For instance, in the reaction of benzylamines with β-nitrostyrenes, two pathways are observed: an uncatalyzed (k2) and a catalyzed (k3) path. researchgate.net Kinetic isotope effects suggest that in the uncatalyzed reaction, the proton transfer from the amine to the carbon occurs concurrently with the amine's addition to the carbon, proceeding through a four-membered cyclic transition state. researchgate.net In contrast, the catalyzed pathway involves a six-membered cyclic transition state. researchgate.net
Another common method for forming C(sp³)–N bonds is through the SN2 reaction of an alkyl halide with an amine. libretexts.org In this case, the amine acts as a nucleophile, displacing a halide from the alkyl substrate. libretexts.org For the synthesis of this compound, this could involve the reaction of 2-sec-butoxybenzyl halide with ammonia.
The efficiency and mechanism of nucleophilic attack can be influenced by the solvent and the presence of catalysts. For example, transition-metal-catalyzed C-N bond formation is a powerful tool in amine synthesis. rsc.org These reactions often involve the oxidative addition of an aryl or alkyl halide to a low-valent metal center, followed by reaction with an amine and subsequent reductive elimination. rsc.org
Role of Intermediates in Reductive Amination and Coupling Reactions
Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. libretexts.orgorganicchemistrytutor.com This two-part process begins with the nucleophilic addition of an amine to an aldehyde or ketone to form a hemiaminal intermediate. organicchemistrytutor.com This is followed by dehydration to yield an imine or iminium ion intermediate. libretexts.orgorganicchemistrytutor.com The C=N bond of the imine is then reduced by a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to afford the final amine. libretexts.org In the synthesis of this compound from 2-sec-butoxybenzaldehyde and ammonia, the key intermediate would be the corresponding imine.
The stability and reactivity of the imine intermediate are crucial. The use of mild Brønsted or Lewis acids can facilitate imine formation. unimi.it The choice of reducing agent is also critical; for instance, NaBH₃CN is selective for the reduction of the iminium ion in the presence of the starting aldehyde, allowing for a one-pot reaction. masterorganicchemistry.com
In transition-metal-catalyzed coupling reactions for C-N bond formation, various intermediates play a role. For example, in palladium-catalyzed reactions, a π-allyl palladium species can be formed as an intermediate, which is then attacked by a nucleophilic amine. rsc.org Similarly, in nickel-catalyzed reactions, an oxidative addition of a C-N bond to a low-valent nickel species can occur, often proceeding through a single electron transfer (SET) pathway to generate radical intermediates. liverpool.ac.uk
Radical and Anionic Mechanisms in Aryl Ether/Amine Rearrangements
While less common for the direct synthesis of this compound, radical and anionic mechanisms can be involved in rearrangements of related aryl ether and amine structures. For instance, visible light-induced amination of C(sp³)–H bonds can proceed through radical-mediated pathways. nih.gov These reactions often involve a hydrogen atom transfer (HAT) mechanism to generate a benzylic radical, which then couples with a nitrogen-centered radical or a nucleophilic amine. nih.gov
Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. chinesechemsoc.org For example, an excited-state photocatalyst can oxidize an enamine via a single-electron transfer (SET) process to form a chiral radical intermediate, which can then undergo further transformations. chinesechemsoc.org
Kinetic and Thermodynamic Parameters of Reactions Involving this compound Precursors
The outcome of a chemical reaction is dictated by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products). These parameters are critical in understanding and optimizing the synthesis of this compound.
Reaction Kinetics and Rate-Limiting Steps
In the context of reductive amination, the formation of the imine or its subsequent reduction can be the rate-limiting step, depending on the specific reactants and conditions. For instance, poor nucleophilic amines or sterically hindered carbonyl compounds can lead to slow imine formation. unimi.it
Kinetic analysis can also reveal the order of a reaction and the effect of reactant concentrations on the rate. For example, the addition of benzylamines to β-nitrostyrenes follows second-order kinetics, with the rate depending on the concentrations of both the benzylamine (B48309) and the β-nitrostyrene. researchgate.net
The table below summarizes key kinetic parameters for a related reaction.
| Reaction | Rate Constant (k) | Activation Energy (Ea) |
| Addition of Benzylamine to β-nitrostyrene | Varies with substituents on both reactants researchgate.net | Not explicitly stated |
Factors Governing Chemoselectivity and Stereoselectivity
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. numberanalytics.com In the synthesis of this compound, chemoselectivity is important, for example, in the reductive amination of a molecule that contains other reducible functional groups. The choice of a chemoselective reducing agent like NaBH₃CN, which selectively reduces imines over aldehydes or ketones, is a key strategy to control chemoselectivity. masterorganicchemistry.com
Thermodynamic and kinetic factors govern chemoselectivity. numberanalytics.com Kinetic control, which depends on the relative rates of competing reactions, is often more influential in achieving chemoselectivity than thermodynamic control, which is based on the relative stability of the products. numberanalytics.com Catalysts play a crucial role by lowering the activation energy for a specific reaction pathway, thereby enhancing its rate and promoting chemoselectivity. numberanalytics.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration when chiral centers are present or formed during a reaction. The synthesis of this compound from chiral precursors or through asymmetric catalysis can lead to enantiomerically enriched products.
The use of chiral catalysts, such as chiral rhodium complexes in C-H amination reactions, can induce high levels of stereoselectivity. colab.ws Similarly, in photoredox catalysis, the use of a chiral secondary amine catalyst can lead to asymmetric α-alkylation of aldehydes with good stereocontrol. chinesechemsoc.org The steric bulk of both the substrate and the catalyst significantly influences the stereochemical outcome of the reaction. chinesechemsoc.org
The following table highlights factors influencing selectivity in amine synthesis.
| Factor | Influence on Chemoselectivity | Influence on Stereoselectivity |
| Reagent Choice | Use of selective reducing agents (e.g., NaBH₃CN) to target specific functional groups. masterorganicchemistry.com | Use of chiral reagents or auxiliaries to induce asymmetry. |
| Catalyst | Transition metal catalysts can selectively activate certain bonds or functional groups. numberanalytics.com | Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. chinesechemsoc.orgcolab.ws |
| Reaction Conditions | Temperature, solvent, and pH can alter the relative rates of competing reactions. numberanalytics.com | Lower temperatures often lead to higher stereoselectivity. The solvent can influence transition state geometries. |
| Substrate Structure | Steric and electronic properties of the substrate dictate the accessibility and reactivity of different functional groups. | The steric bulk and conformational preferences of the substrate can direct the approach of the reagent. chinesechemsoc.org |
Computational Chemistry in Understanding Reaction Pathways
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. e3s-conferences.orgunipd.it By modeling molecular structures and their interactions, researchers can predict reaction outcomes, understand selectivity, and map out the energetic landscapes of reaction pathways. e3s-conferences.orgchem8.org For complex organic molecules such as this compound, computational approaches are invaluable for understanding their reactivity.
Quantum Mechanical Calculations for Reaction Energetics
Quantum mechanical calculations are at the heart of modern computational chemistry, providing a framework to determine the electronic structure and energy of molecules. unipd.it These calculations are instrumental in understanding reaction energetics, which governs the feasibility and rate of a chemical transformation. wavefun.com Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to compute the energies of reactants, products, transition states, and intermediates. researchgate.netosti.gov
Different levels of theory and basis sets can be used to achieve varying degrees of accuracy, with more computationally expensive methods generally providing more reliable results. nih.gov For example, the G3 method is a high-accuracy composite method used for calculating heats of formation, though it is computationally demanding. wavefun.com The choice of method often involves a trade-off between accuracy and computational cost, especially for larger molecules. unipd.it
Table 1: Hypothetical Reaction Energetics for a Reaction of this compound
| Species | Method | Basis Set | Energy (Hartree) | Relative Energy (kcal/mol) |
| This compound + Reactant | B3LYP | 6-31G(d) | -850.12345 | 0.0 |
| Transition State 1 | B3LYP | 6-31G(d) | -850.09876 | 15.5 |
| Intermediate | B3LYP | 6-31G(d) | -850.11111 | 7.7 |
| Transition State 2 | B3LYP | 6-31G(d) | -850.09123 | 20.2 |
| Product | B3LYP | 6-31G(d) | -850.14567 | -13.9 |
Note: This table is a hypothetical representation to illustrate how data from quantum mechanical calculations would be presented. Actual values would require specific computational studies on this compound.
Molecular Modeling of Transition States and Intermediates
Molecular modeling allows for the visualization and characterization of transient species like transition states and intermediates, which are pivotal in defining a reaction mechanism. solubilityofthings.com A transition state is a high-energy, short-lived configuration of atoms at the peak of the reaction energy profile, possessing partial bonds. masterorganicchemistry.com It cannot be isolated but its structure is key to understanding how a reaction proceeds. solubilityofthings.com
In contrast, an intermediate is a more stable species that resides in an energy minimum between two transition states along the reaction coordinate. masterorganicchemistry.comresearchgate.net Intermediates have a finite lifetime and, in some cases, can be experimentally detected. solubilityofthings.com
Computational modeling can locate and characterize the geometry of these species. For example, in the study of the base-catalyzed hydrolysis of amides, computational methods have been used to identify the tetrahedral intermediate and its associated transition states. nih.gov The inclusion of explicit solvent molecules in such models can be crucial for accurately representing the reaction environment and obtaining realistic energy barriers. nih.gov
For a hypothetical reaction involving this compound, molecular modeling could be used to determine the structure of the transition state for a nucleophilic attack on a substrate, for instance. By analyzing the bond lengths and angles of the modeled transition state, researchers can gain insights into the degree of bond formation and bond breaking at this critical point. This information is vital for explaining observed stereoselectivity or regioselectivity in reactions. e3s-conferences.org
Table 2: Key Geometric Parameters of a Hypothetical Transition State for a Reaction of this compound
| Parameter | Description | Value |
| C-N Bond Length | Forming bond between amine nitrogen and substrate carbon | 2.15 Å |
| N-H Bond Length | Bond of the amine group | 1.02 Å |
| C-X Bond Length | Breaking bond in the substrate | 2.30 Å |
| C-N-H Bond Angle | Angle within the amine group | 115.2° |
Note: This table is a hypothetical representation of data that could be obtained from molecular modeling of a transition state involving this compound.
Analytical Characterization Techniques for 2 Sec Butoxybenzyl Amine and Its Synthetic Intermediates
Advanced Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a sample.
High-resolution NMR spectroscopy is a powerful, non-destructive tool for the structural elucidation of organic molecules. mdpi.com It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. metu.edu.trlibretexts.orgchemguide.co.uk
For (2-sec-butoxybenzyl)amine, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂-NH₂) protons, and the protons of the sec-butoxy group. The aromatic protons typically appear in the range of 6.8-7.5 ppm. The benzylic protons would be expected around 3.8-4.0 ppm, and the protons of the sec-butoxy group would have distinct signals for the methine (-O-CH-), methylene (-CH₂-), and methyl (-CH₃) protons.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. rsc.orghmdb.ca Key signals would include those for the aromatic carbons, the benzylic carbon, and the carbons of the sec-butoxy group. The chemical shifts of these carbons are indicative of their local electronic environment.
During the synthesis, NMR is invaluable for monitoring the conversion of intermediates. For instance, in the synthesis from 2-sec-butoxybenzaldehyde (B1288657), the disappearance of the aldehydic proton signal (around 9.5-10.5 ppm in ¹H NMR) and the aldehydic carbon signal (around 190-200 ppm in ¹³C NMR) would indicate the progress of the reaction. Similarly, if starting from 2-sec-butoxybenzonitrile, the disappearance of the nitrile carbon signal (around 115-125 ppm in ¹³C NMR) would be monitored.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound and Intermediates
| Functional Group | This compound | 2-Sec-butoxybenzaldehyde | 2-Sec-butoxybenzonitrile |
| Aromatic Protons (Ar-H) | 6.8 - 7.5 ppm | 7.0 - 7.9 ppm | 7.0 - 7.7 ppm |
| Benzylic Protons (-CH₂-NH₂) | ~3.8 - 4.0 ppm | - | - |
| Aldehydic Proton (-CHO) | - | ~9.5 - 10.5 ppm | - |
| Sec-butoxy Protons (-O-CH(CH₃)CH₂CH₃) | 0.9 - 4.5 ppm | 0.9 - 4.6 ppm | 0.9 - 4.6 ppm |
| Amine Protons (-NH₂) | Variable (broad) | - | - |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound and Intermediates
| Functional Group | This compound | 2-Sec-butoxybenzaldehyde | 2-Sec-butoxybenzonitrile |
| Aromatic Carbons (Ar-C) | 115 - 160 ppm | 120 - 165 ppm | 110 - 160 ppm |
| Benzylic Carbon (-CH₂-NH₂) | ~40 - 50 ppm | - | - |
| Aldehydic Carbon (-CHO) | - | ~190 - 200 ppm | - |
| Nitrile Carbon (-CN) | - | - | ~115 - 125 ppm |
| Sec-butoxy Carbons (-O-CH(CH₃)CH₂CH₃) | 10 - 75 ppm | 10 - 75 ppm | 10 - 75 ppm |
High-resolution mass spectrometry is a crucial technique for determining the precise molecular weight and elemental composition of a compound. measurlabs.comlongdom.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm). longdom.org This level of precision allows for the unambiguous determination of the molecular formula. longdom.org
For this compound, HRMS would be used to confirm its elemental composition (C₁₁H₁₇NO). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion, and the high accuracy of this measurement helps to distinguish the target compound from other molecules with the same nominal mass. researchgate.net This technique is also vital for identifying and characterizing synthetic intermediates and any potential impurities. scispace.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edu Covalent bonds vibrate at specific frequencies, and when a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. msu.edumvpsvktcollege.ac.in
In the analysis of this compound, the IR spectrum would show characteristic absorption bands. orgchemboulder.comspcmc.ac.in The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ range for an aliphatic amine. orgchemboulder.com Additionally, the C-O stretching of the ether linkage would be present around 1200-1250 cm⁻¹, and the aromatic C-H and C=C stretching bands would also be visible. uomustansiriyah.edu.iq
IR spectroscopy is also highly effective for monitoring the synthesis. For example, the conversion of 2-sec-butoxybenzaldehyde would be marked by the disappearance of the strong C=O stretching band of the aldehyde at approximately 1700 cm⁻¹. Similarly, the reduction of 2-sec-butoxybenzonitrile would be confirmed by the disappearance of the characteristic C≡N stretching band around 2220-2260 cm⁻¹.
Table 3: Key IR Absorption Frequencies for this compound and Intermediates
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Present in Compound |
| Amine (N-H) | Stretch (primary) | 3300 - 3500 (two bands) | This compound |
| Amine (N-H) | Bend | 1580 - 1650 | This compound |
| Aldehyde (C=O) | Stretch | 1690 - 1740 | 2-Sec-butoxybenzaldehyde |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | 2-Sec-butoxybenzonitrile |
| Ether (Ar-O-C) | Stretch | 1200 - 1250 | All compounds |
| Aromatic (C=C) | Stretch | 1450 - 1600 | All compounds |
Chromatographic Separations and Purity Determination
Chromatographic techniques are essential for separating the components of a mixture, determining the purity of the target compound, and, in the case of chiral molecules, assessing the enantiomeric excess.
Since this compound is a chiral compound, it is crucial to determine the ratio of the two enantiomers, expressed as enantiomeric excess (ee). uma.es Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. unife.it This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comchromatographyonline.com
The choice of the chiral stationary phase is critical and often involves screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), to achieve optimal separation. researchgate.net The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve good resolution between the enantiomeric peaks. By integrating the areas of the two peaks, the enantiomeric excess can be accurately calculated. uma.es
Gas chromatography (GC) is a powerful technique for monitoring the progress of a chemical reaction and assessing the yield of the product. hidenanalytical.comccsknowledge.comazom.com In the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at different time points, derivatized if necessary to increase volatility, and injected into the GC. sigmaaldrich.com
The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. ccsknowledge.com By comparing the peak areas of the starting material, intermediates, and the final product, the conversion of the starting material and the formation of the product can be tracked over time. azom.com This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. rsc.org Once the reaction is complete, GC can be used with an internal standard to quantify the amount of this compound produced, thereby determining the reaction yield.
X-ray Diffraction for Solid-State Structural Confirmation
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms in a crystal. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with one another, producing a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is directly related to the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal. The intensities of the spots contain information about the arrangement of atoms within the unit cell.
The process involves growing a high-quality single crystal of the compound of interest, which is often a challenging step. This crystal is then mounted on a diffractometer and irradiated with X-rays. As the crystal is rotated, a detector records the positions and intensities of the diffracted beams. Sophisticated computer software is then used to process this data. The diffraction pattern is first used to determine the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the space group, which describes the symmetry of the crystal. Subsequently, the phase problem is solved to generate an electron density map, from which the positions of the individual atoms can be deduced. Refinement of this structural model against the experimental data leads to a precise and detailed molecular structure.
While specific crystallographic data for this compound is not publicly available, the analysis of closely related compounds provides a clear example of the data and insights obtained from X-ray diffraction. For instance, the crystal structure of N-(2-methoxybenzyl)acetamide, an analogue with a similar benzylamine (B48309) core, has been determined. eurjchem.comresearchgate.net The data from such an analysis provides definitive proof of the molecular connectivity and conformation in the solid state.
Detailed Research Findings from a Representative Analog
The crystal structure of N-(2-methoxybenzyl)acetamide was determined by single-crystal X-ray diffraction, providing valuable insights into the solid-state conformation of a molecule with a similar structural scaffold to this compound. eurjchem.comresearchgate.net The crystallographic data for this related compound are summarized in the table below.
Interactive Data Table: Crystallographic Data for a Representative Analog, N-(2-methoxybenzyl)acetamide eurjchem.comresearchgate.net
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃NO₂ |
| Formula Weight | 179.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1264(6) |
| b (Å) | 9.3375(7) |
| c (Å) | 11.9385(8) |
| α (°) | 90 |
| β (°) | 95.745(5) |
| γ (°) | 90 |
| Volume (ų) | 1012.26(12) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.176 |
The data reveals a monoclinic crystal system with the space group P2₁/n. eurjchem.comresearchgate.net The unit cell dimensions define the repeating volume that contains four molecules (Z=4). eurjchem.comresearchgate.net Such detailed crystallographic information is crucial for confirming the identity and purity of a synthesized compound. It also allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state and can influence physical properties like melting point and solubility. For N-(2-methoxybenzyl)acetamide, intermolecular N—H···O hydrogen bonds are observed, which link the molecules into a three-dimensional network. eurjchem.com This type of detailed structural insight is precisely what X-ray diffraction can provide for this compound and its intermediates, thereby confirming successful synthesis and providing fundamental structural information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
